(9E,11Z)-13-Oxo-9,11-octadecadienoic acid
Description
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is a bioactive lipid molecule belonging to the class of oxo-derivatives of fatty acids
Properties
IUPAC Name |
(9E,11Z)-13-oxooctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-QNQPVOBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C\C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid typically involves the oxidation of its precursor fatty acids. One common method is the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction conditions include the use of catalysts such as transition metal complexes and oxidants like hydrogen peroxide or ozone.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced oxidation techniques helps in the efficient production of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid.
Chemical Reactions Analysis
Types of Reactions: (9E,11Z)-13-Oxo-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and transition metal catalysts.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid, which can have different biological activities and applications.
Scientific Research Applications
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying lipid oxidation processes.
Biology: The compound is involved in cell signaling pathways and has been studied for its role in inflammation and immune responses.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and as an anti-cancer agent.
Industry: It is used in the development of bioactive lipid-based products and in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is similar to other oxo-derivatives of fatty acids, such as 13-HODE (13-Hydroxy-9,11-octadecadienoic acid) and 9-HODE (9-Hydroxy-10,12-octadecadienoic acid). it is unique in its specific structure and biological activity. The presence of the oxo group at the 13th position distinguishes it from other compounds and contributes to its distinct properties.
Comparison with Similar Compounds
13-HODE (13-Hydroxy-9,11-octadecadienoic acid)
9-HODE (9-Hydroxy-10,12-octadecadienoic acid)
15-HETE (15-Hydroxy-5,8,11,13-eicosatetraenoic acid)
12-LOOH (12-Lipoxygenase-derived hydroperoxyeicosatetraenoic acid)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
